2-Dodecyl-1,3-phenylene diisocyanate
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Overview
Description
2-Dodecyl-1,3-phenylene diisocyanate: is an organic compound with the molecular formula C20H28N2O2 . It is a derivative of phenylene diisocyanate, where the phenyl ring is substituted with a dodecyl group at the 2-position. This compound is known for its reactivity due to the presence of two isocyanate groups, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyl-1,3-phenylene diisocyanate typically involves the reaction of 2-dodecyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate groups. The process requires careful handling of phosgene, a toxic and hazardous reagent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-1,3-phenylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanate groups.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols under mild conditions to form carbamates.
Catalysts: Triethylamine is often used as a catalyst to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: 2-Dodecyl-1,3-phenylene diisocyanate is used in the synthesis of polymers and polyurethanes. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, it is used to modify proteins and other biomolecules. Its ability to form stable urea and carbamate linkages is exploited in the development of bioconjugates and drug delivery systems .
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,3-phenylene diisocyanate involves the nucleophilic attack on the isocyanate groups. The isocyanate groups are highly electrophilic, making them susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This results in the formation of urea or carbamate linkages, depending on the nucleophile involved .
Comparison with Similar Compounds
- 1,3-Phenylene diisocyanate
- 1,4-Phenylene diisocyanate
- 4,4’-Methylenebis(phenyl isocyanate)
Comparison: 2-Dodecyl-1,3-phenylene diisocyanate is unique due to the presence of the dodecyl group
Properties
CAS No. |
93859-03-1 |
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Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-dodecyl-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-19(21-16-23)14-12-15-20(18)22-17-24/h12,14-15H,2-11,13H2,1H3 |
InChI Key |
HOFCVMOJMJPJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1N=C=O)N=C=O |
Origin of Product |
United States |
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